molecular formula C11H15NO3 B12948812 (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid

Cat. No.: B12948812
M. Wt: 209.24 g/mol
InChI Key: DFKAWZDMKJDTFC-VIFPVBQESA-N
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Description

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with a suitable reagent like hydroxylamine.

    Reduction: The nitrile is then reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

    Chiral Resolution: The racemic mixture is resolved using chiral acids or chromatography to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or other strong bases.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its structural similarity to natural amino acids allows it to interact with biological systems in unique ways.

Medicine

Medically, this compound is explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological and metabolic disorders.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-(4-methoxybenzyl)propanoic acid: The enantiomer of the compound, with different optical activity and potentially different biological activity.

    3-Amino-2-(4-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties.

    3-Amino-2-(4-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.

Uniqueness

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid is unique due to its specific chiral configuration and the presence of a methoxy group, which can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

DFKAWZDMKJDTFC-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

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